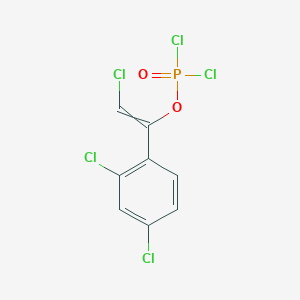
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate typically involves the reaction of 2,4-dichlorophenylacetylene with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer chlorine atoms.
Substitution: Substituted products with different functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 2-Chlorophenyl phosphorodichloridate
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene
Comparison: 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is unique due to its specific structure, which combines a phosphorodichloridate group with a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety. This structural combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2-Chloro-1-(2,4-dichlorophenyl)ethanone lacks the phosphorodichloridate group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
52418-01-6 |
|---|---|
Formule moléculaire |
C8H4Cl5O2P |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2-chloro-1-dichlorophosphoryloxyethenyl)benzene |
InChI |
InChI=1S/C8H4Cl5O2P/c9-4-8(15-16(12,13)14)6-2-1-5(10)3-7(6)11/h1-4H |
Clé InChI |
SEADWJGGKMFUJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=CCl)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


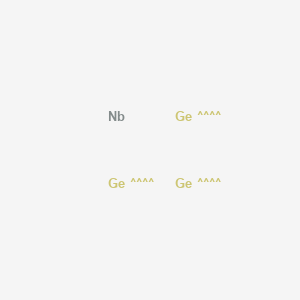

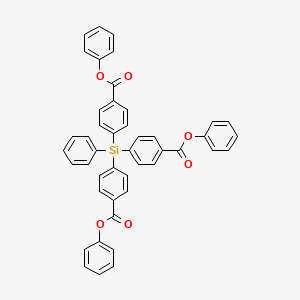


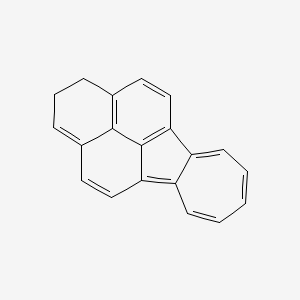
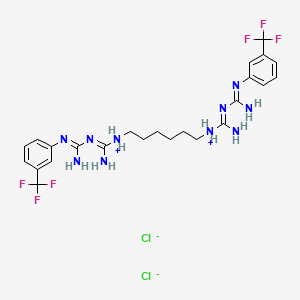
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
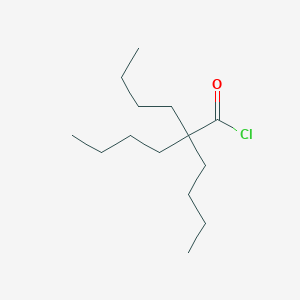
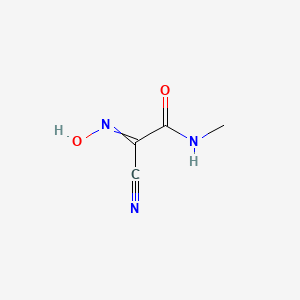
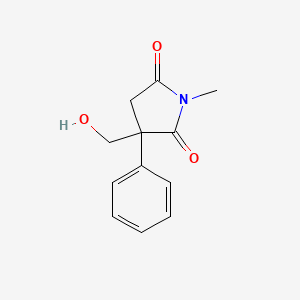
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
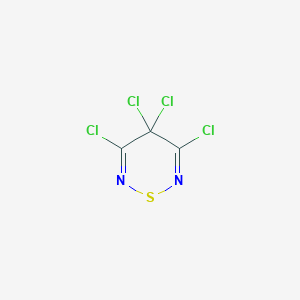
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
